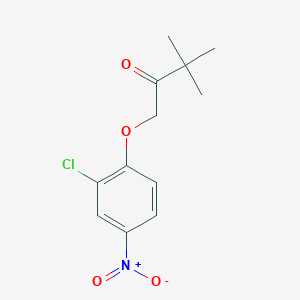

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one

Description

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJVHKPUKRFGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of α-Haloketones with 2-Chloro-4-nitrophenol

- Procedure : The α-bromo-3,3-dimethylbutan-2-one derivative is reacted with 2-chloro-4-nitrophenol in an organic solvent like acetonitrile or chlorobenzene.

- Conditions : The mixture is heated under reflux, typically between 80°C and 120°C, for extended periods (e.g., 24-48 hours) to ensure complete conversion.

- Workup : After reaction completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., methylene chloride), washed with water to remove inorganic salts, dried over sodium sulfate, and concentrated.

- Purification : The crude product is purified by recrystallization or chromatography to afford the pure this compound.

Solvent-Free or Melt Reactions

- In some variants, the reaction is conducted without solvent by heating the reactants directly (melt conditions) between 100°C and 200°C.

- Use of acid catalysts such as p-toluenesulfonic acid or hydrochloric acid can facilitate ether formation by promoting the elimination of alcohol or phenol.

- Dehydrating agents like magnesium oxide or calcium oxide may be added to remove water formed during the reaction, driving the equilibrium toward product formation.

Use of 1,2,4-Triazole Derivatives in Functionalization

- Though more common in the synthesis of related triazole fungicides, the reaction of halo- or hydroxy-ether ketones with 1,2,4-triazoles under reflux in acetonitrile or chlorobenzene demonstrates the versatility of the phenoxy ketone intermediates.

- This approach involves nucleophilic substitution on the halogenated ketone, often at 80-120°C, followed by aqueous workup and organic extraction.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Acetonitrile, Chlorobenzene, Methylene chloride | High-boiling, inert solvents preferred |

| Temperature | 80°C to 150°C (reflux) | Melt reactions up to 200°C possible |

| Reaction Time | 24 to 48 hours | Longer times favor completion |

| Catalyst | Acid catalysts (HCl, p-toluenesulfonic acid) | Used in melt or solvent-free variants |

| Dehydrating Agent | MgO, BaO, CaO, Al2O3 | Facilitates water removal during condensation |

| Workup | Extraction with water and organic solvents | Drying over sodium sulfate, solvent evaporation |

| Purification | Recrystallization, chromatography | Ensures high purity product |

Representative Example from Patent Literature

- 9.9 g (0.15 mole) of 1,2,4-triazole and dichlorophenoxy-3,3-dimethylbutan-2-one were dissolved in 80 mL acetonitrile.

- Heated under reflux for 48 hours.

- Solvent removed under vacuum; residue taken up in water and extracted with methylene chloride.

- Organic phase washed, dried, and solvent evaporated.

- Product purified by recrystallization.

This example illustrates the typical conditions and workup procedures applicable to the preparation of phenoxy ketone derivatives structurally related to this compound.

Research Findings and Practical Considerations

- Reaction Efficiency : The use of α-bromo ketones as electrophiles provides high yields due to their good leaving group ability.

- Temperature Control : Maintaining reflux temperatures ensures sufficient energy for the nucleophilic substitution while minimizing side reactions.

- Solvent Choice : Chlorobenzene allows azeotropic removal of water, improving product purity.

- Catalysis and Additives : Acid catalysts and dehydrating agents enhance reaction rates and drive equilibrium toward product formation, especially in solvent-free conditions.

- Scalability : The described methods are amenable to scale-up in industrial settings due to straightforward reaction conditions and purification steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

Reduction: Conversion to 1-(2-Amino-4-nitrophenoxy)-3,3-dimethylbutan-2-one.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Herbicidal Applications

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one has been identified as a potent herbicide with specific efficacy against a range of weed species. Its mode of action involves the inhibition of key enzymatic pathways in plants, leading to growth suppression and eventual plant death.

Efficacy Studies

Several studies have evaluated the effectiveness of this compound in various agricultural settings:

- Field Trials : Research conducted on sugar cane paddocks demonstrated that this compound significantly reduced weed biomass compared to untreated controls. The application rates and timing were optimized to maximize efficacy while minimizing environmental impact .

- Comparative Studies : In comparative assessments with other commercial herbicides, this compound showed comparable or superior performance in controlling resistant weed species. The studies highlighted its potential as a viable option for integrated weed management strategies .

Environmental and Safety Considerations

The environmental impact of herbicides is a critical factor in their application. Research indicates that this compound has a lower toxicity profile compared to many conventional herbicides. Its application through precision spraying techniques has been shown to reduce off-target movement and runoff, thereby enhancing water quality in agricultural landscapes .

Toxicological Profiles

Studies assessing the toxicological profiles of this compound reveal that it exhibits low acute toxicity to non-target organisms, including beneficial insects and aquatic life. This safety profile makes it an attractive option for sustainable agricultural practices.

Case Studies

- Sugar Cane Cultivation : In a study focusing on sugar cane cultivation in Queensland, Australia, the use of this compound resulted in significant reductions in weed populations while maintaining crop yield. The study employed various application methods, including shielded sprayers, to minimize environmental exposure .

- Comparative Efficacy : A detailed analysis comparing this compound with traditional herbicides such as glyphosate and atrazine revealed that it not only controlled weeds effectively but also contributed to improved soil health by reducing chemical load over time .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the phenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Electron-withdrawing vs.

- Biological activity : Climbazole’s imidazole group enables antifungal activity by targeting cytochrome P450 enzymes, whereas the nitro group in the target compound may confer distinct antimicrobial or herbicidal properties .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- The nitro group in the target compound may require nitration steps, which are often lower-yielding and necessitate careful control to avoid over-nitration or decomposition .

- Climbazole’s synthesis via palladium catalysis achieves moderate yields (53–72%), suggesting that similar methodologies could be adapted for the target compound .

Regulatory and Environmental Impact

Biological Activity

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a chloro-nitrophenoxy moiety attached to a dimethylbutanone backbone. Its structural characteristics contribute to its biological activity, particularly in interactions with cellular components.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives with nitro groups have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis .

- Anticancer Properties : There is emerging evidence that compounds related to this compound may possess anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the activation of caspases .

- Anti-inflammatory Effects : Compounds in this class have been noted for their potential to modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process, thereby offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation, particularly in cancer cells .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Antibacterial Activity : A study comparing various nitrophenol derivatives found that certain structural modifications significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1–8 µg/mL depending on the specific derivative tested .

- Cytotoxicity Against Cancer Cells : Research demonstrated that related compounds could reduce cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis and affecting cell cycle progression. IC50 values were reported in the low micromolar range .

- Anti-inflammatory Studies : In vitro assays showed that compounds with similar structures could effectively inhibit lipopolysaccharide-induced TNF-alpha production in macrophages, suggesting a potential application in treating inflammatory diseases .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound typically involves nucleophilic substitution and ketone functionalization. Key steps include:

- Nitro and chloro group introduction : Controlled nitration and chlorination of the phenolic precursor under acidic conditions (e.g., HNO₃/H₂SO₄ for nitration and Cl₂/FeCl₃ for chlorination) .

- Etherification : Reaction of the substituted phenol with 3,3-dimethylbutan-2-one under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the ether linkage .

- Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Yield optimization : Adjusting pH (7–9) and temperature (60–80°C) during etherification minimizes side reactions like ketone oxidation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities <1% .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the dimethylbutanone moiety (δ ~2.1 ppm for CH₃ groups) and aromatic protons (δ ~7.5–8.5 ppm) .

- FT-IR : Verify nitro (1520 cm⁻¹, asymmetric stretching) and carbonyl (1700 cm⁻¹) groups .

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 54.3%, H: 4.8%) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Light sensitivity : The nitro group promotes photodegradation; store in amber vials at –20°C .

- Moisture : Hygroscopic ketone functionality requires desiccants (silica gel) in storage containers .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Purity variance : Impurities >5% can skew results; validate via LC-MS .

- Assay conditions : Adjust pH (e.g., trypanothione reductase assays at pH 7.4 vs. 6.8 alter binding affinity) .

- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl variants) to isolate substituent effects .

Methodological fix : Use standardized bioassay protocols (IC₅₀ measurements with positive controls) and report purity thresholds .

Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model nitro group electron-withdrawing effects on reaction pathways .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Focus on the chlorophenoxy moiety’s hydrophobic interactions .

- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (GROMACS, 100 ns trajectories) .

Q. How can X-ray crystallography elucidate structural nuances critical for functional studies?

- Single-crystal growth : Slow evaporation of acetone/chloroform solutions yields diffraction-quality crystals .

- Data collection : Synchrotron radiation (λ = 0.710–0.980 Å) resolves electron density for the nitro and chloro groups.

- Key metrics : Compare bond angles (e.g., C-O-C ether linkage: ~118°) and torsion angles with computational models to validate stereoelectronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.